4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the piperidinyl and trifluoropropanesulfonyl groups. The process often starts with the preparation of the pyrimidine core, followed by the functionalization of the core with the desired substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine include other pyrimidine derivatives with different substituents. Examples include:
- 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyridine
- 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O3S/c1-11-12(2)19-10-20-14(11)24-9-13-3-6-21(7-4-13)25(22,23)8-5-15(16,17)18/h10,13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZLVXXIAPNSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)CCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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